molecular formula C19H29N3O4 B14085481 Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate

Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate

Cat. No.: B14085481
M. Wt: 363.5 g/mol
InChI Key: IXMLVLDVMKFJBA-UHFFFAOYSA-N
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Description

Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an oxazole ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylamino group: This step often involves the use of dimethylamine and suitable coupling reagents.

    Formation of the piperidine ring: This can be synthesized through various methods, including cyclization reactions.

    Coupling of the piperidine and oxazole rings: This step involves the use of coupling reagents and appropriate reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-13-10-16(26-20-13)15(12-21(5)6)17(23)14-8-7-9-22(11-14)18(24)25-19(2,3)4/h10,12,14H,7-9,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMLVLDVMKFJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=CN(C)C)C(=O)C2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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